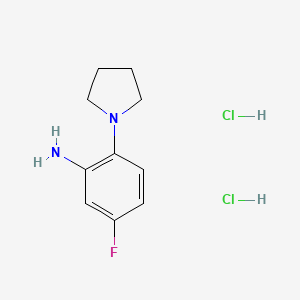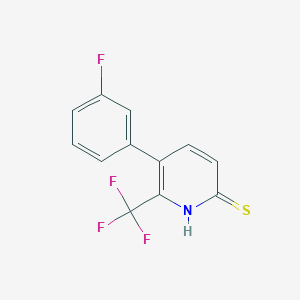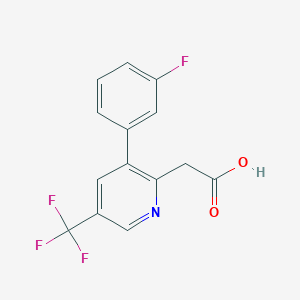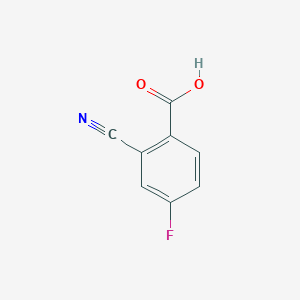
5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride
Übersicht
Beschreibung
5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride, also known as 5-Fluoro-2-pyrrolidone, is a compound belonging to the class of heterocyclic compounds, which are characterized by their aromatic rings. This particular compound is composed of one nitrogen atom and two carbon atoms, as well as a halogen atom, fluorine. This compound is used in a variety of scientific research applications, such as drug development, biochemistry, and pharmacology. The purpose of
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride is often used in scientific research applications due to its ability to bind to a variety of proteins and receptors. It has been used in drug development as a potential drug candidate for the treatment of various diseases, such as Parkinson’s disease, Alzheimer’s disease, and cancer. It has also been used in biochemistry and pharmacology to study the structure and function of proteins and receptors.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride is not fully understood; however, it is believed to act as a ligand, binding to proteins and receptors in the body. This binding is thought to result in a variety of biochemical and physiological effects, including the modulation of signal transduction pathways and the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride are not fully understood; however, it is believed to have a variety of effects on the body. It has been shown to modulate signal transduction pathways, regulate gene expression, and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride in scientific research offers a number of advantages. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, it is highly soluble in a variety of solvents, making it easy to work with in the lab. One limitation of this compound is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
The potential future directions for 5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride include further research into its mechanism of action, its potential therapeutic applications, and its potential as a drug candidate. Additionally, further research into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic applications. Finally, further research into its synthesis method could lead to improved methods for its production.
Eigenschaften
IUPAC Name |
5-fluoro-2-pyrrolidin-1-ylaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2.2ClH/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13;;/h3-4,7H,1-2,5-6,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIZENJBVHAWEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















